molecular formula C17H16ClNO3 B5205389 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide

Cat. No. B5205389
M. Wt: 317.8 g/mol
InChI Key: QEDFBWSVDYGXBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide, also known as BD-1063, is a selective antagonist for the sigma-1 receptor. Sigma-1 receptors are a type of protein found in the endoplasmic reticulum of cells and have been identified as a potential target for the treatment of various diseases, including cancer, neurodegenerative disorders, and addiction.

Mechanism of Action

The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide works by selectively blocking the sigma-1 receptor, which in turn modulates these cellular processes. The exact mechanism of action of 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide is still being studied, but it is believed to involve the regulation of intracellular calcium levels and the activation of various signaling pathways.
Biochemical and Physiological Effects:
2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, it induces apoptosis and inhibits cell proliferation. In neuronal cells, it protects against oxidative stress and improves mitochondrial function. In animal models of addiction, it reduces drug-seeking behavior and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide is its selectivity for the sigma-1 receptor, which allows for specific targeting of this protein. However, one limitation of 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the potential side effects and toxicity of 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide.

Future Directions

There are several potential future directions for research involving 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide. One area of interest is the development of more potent and selective sigma-1 receptor antagonists for use in various diseases. Another area of interest is the exploration of the sigma-1 receptor as a potential target for the treatment of psychiatric disorders, such as depression and anxiety. Finally, more research is needed to fully understand the mechanism of action of 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide and its potential applications in various diseases.

Synthesis Methods

The synthesis of 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide involves several steps, including the reaction of 2-chlorobenzoyl chloride with 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine to form the intermediate 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide. This intermediate is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of tumor cells and induce apoptosis, or programmed cell death, in cancer cells. In neurodegenerative disorders, 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addiction research, 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of drug addiction.

properties

IUPAC Name

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-11(19-17(20)13-4-2-3-5-14(13)18)12-6-7-15-16(10-12)22-9-8-21-15/h2-7,10-11H,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDFBWSVDYGXBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide

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